2-[(2-Chlorobenzyl)oxy]benzoic acid

Physicochemical profiling pKa prediction Drug-likeness

Researchers requiring isomer-specific validation for COX-2 inhibition or metabolic stability studies often face irreproducible results when substituting positional isomers. This ortho-chloro isomer (CAS 52803-70-0) provides the exact electronic and steric profile needed. - Unique ortho-chloro configuration for differential COX-2 binding mode and potency screening. - Predicted slower oxidative O-dealkylation vs. para/meta isomers for metabolic stability studies. - ≥95% purity, in stock, global shipping.

Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
CAS No. 52803-70-0
Cat. No. B1299591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chlorobenzyl)oxy]benzoic acid
CAS52803-70-0
Molecular FormulaC14H11ClO3
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Cl
InChIInChI=1S/C14H11ClO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyWIMYONIKOLZLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Chlorobenzyl)oxy]benzoic acid: Structural and Physicochemical Baseline


2-[(2-Chlorobenzyl)oxy]benzoic acid (CAS 52803-70-0) is a chlorinated aromatic ether derivative of salicylic acid, with molecular formula C14H11ClO3 and molecular weight 262.69 g/mol . Structurally, it comprises a benzoic acid core bearing an ortho-(2-chlorobenzyl)oxy substituent. The InChI Key is WIMYONIKOLZLBM-UHFFFAOYSA-N . This compound belongs to a family of chlorobenzyloxy-benzoic acid positional isomers that differ solely in the position of the chlorine atom on the benzyl ring (ortho, meta, or para). It is commercially supplied as a research chemical with typical purity specifications of ≥95%, stored long-term under cool conditions . The compound serves as a synthetic intermediate and scaffold in medicinal chemistry programs targeting inflammatory and antimicrobial pathways.

Procurement Logic

Isomer-specific tool for medicinal chemistry SAR

Workflow Fit

Synthetic intermediate and scaffold for inflammatory or antimicrobial pathway studies

Selection Context

Ortho-chloro positional isomer with distinct electronic and steric profile

Why Isomer Substitution Is Scientifically Unjustified


The 2-[(2-Chlorobenzyl)oxy]benzoic acid target and its positional isomers—2-[(3-chlorobenzyl)oxy]benzoic acid (CAS 121697-55-0) and 2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 52803-69-7)—share identical molecular formulae and nearly indistinguishable bulk physicochemical descriptors. However, the position of the chlorine substituent on the benzyl ether ring generates distinct electronic, steric, and conformational properties that are well-established in benzoic acid SAR to modulate target binding, metabolic stability, and physicochemical behaviour in ways that cannot be predicted without isomer-specific data [1]. The ortho-chloro configuration introduces a unique combination of steric hindrance near the ether linkage and electron-withdrawing inductive effects that alter both the pKa of the carboxylic acid and the conformational preference of the benzyloxy side chain relative to the meta and para isomers [2]. Consequently, substituting one isomer for another in a biological assay, synthetic route, or analytical method without isomer-specific validation risks irreproducible results and erroneous structure–activity conclusions.

pKa shift

Predicted lower carboxylic acid pKa may alter ionization state and solubility relative to para isomer, potentially shifting assay response.

Steric shielding

Ortho-chloro steric bulk near the ether linkage may slow oxidative O-dealkylation, differing from the faster predicted metabolism of meta and para isomers.

Conformational lock

Restricted benzyl C–O rotation in the ortho isomer can pre-organize binding conformation; the more flexible meta and para isomers may not replicate target engagement.

Quantitative Differentiation Evidence


Carboxylic Acid pKa Modulation by Ortho-Chloro Substitution

2-[(2-Chlorobenzyl)oxy]benzoic acid is anticipated to exhibit a lower carboxylic acid pKa relative to its para-chloro and non-chlorinated benzyloxy analogs, consistent with the well-characterized ortho effect of electron-withdrawing substituents on benzoic acid acidity. For chloro-substituted benzoic acids, the ortho isomer is the most acidic [1]. This trend is attributed to the proximity of the electron-withdrawing chlorine to the carboxyl group, which stabilizes the conjugate base through inductive withdrawal and, in the ortho position, through a combination of field and steric effects that alter solvation. The predicted pKa shift enhances the fraction of ionized carboxylate at physiological pH (7.4), which directly impacts solubility, membrane permeability, and target binding interactions that depend on the ionization state.

Carboxylic Acid pKa Modulation
Class-level inference
Predicted lower pKa (more acidic) than para isomer
Estimated ortho–para ΔpKa ≈ 0.2–0.5 log units
Supports ionization-state review at physiological pH
Class-level SAR; no direct pKa measurement located
Physicochemical profiling pKa prediction Drug-likeness

Steric Shielding of Ether Linkage and Metabolic Stability

The ortho-chloro substituent in 2-[(2-chlorobenzyl)oxy]benzoic acid is positioned immediately adjacent to the benzylic ether oxygen, introducing steric bulk that can shield the ether linkage from enzymatic oxidative O-dealkylation by cytochrome P450 enzymes, relative to the para-chloro isomer where the chlorine is distant from the ether [1]. In structurally related benzyloxy-benzoic acid series, ortho-substitution on the benzyl ring has been shown to reduce the rate of ether cleavage compared to para-substituted or unsubstituted analogs. This differential metabolic stability is critical for in vivo pharmacological studies, where premature metabolic cleavage releases salicylic acid as a metabolite, confounding efficacy and toxicity readouts.

Metabolic Stability Shielding
Class-level inference
Ortho-chloro steric shielding predicted to slow CYP-mediated O-dealkylation
Para and unsubstituted analogs predicted to undergo faster ether cleavage
Supports metabolite-liability review for in vivo studies
Inference from benzyl ether CYP SAR; isomer-specific data not identified
Metabolic stability Steric hindrance Ether cleavage

Conformational Restriction and Molecular Recognition

The ortho-chloro substituent on the benzyl ring restricts the rotational freedom of the benzyl C–O bond due to steric interaction between the chlorine and the benzoic acid ortho positions, favouring a more defined conformational population compared to the meta and para isomers [1]. This conformational restriction can translate into differential binding affinity when the compound engages a protein target, as the entropic penalty for adopting the bioactive conformation is reduced. Conformational locking by ortho substitution is a well-precedented strategy in medicinal chemistry to enhance target selectivity and potency [2].

Conformational Restriction
Class-level inference
Ortho-chloro restricts benzyl C–O bond rotation; favors defined conformational population
Meta and para isomers retain greater rotational freedom
Supports binding-mode interpretation context
No experimental conformation analysis (X-ray, NOESY) located for target compound
Conformational analysis Molecular recognition Target engagement

Lipophilicity (logP) Differentiation Between Isomers

The ortho-chloro isomer is predicted to exhibit a higher chromatographically measured logP than the para-chloro isomer due to intramolecular hydrogen bonding between the ortho-chloro and proximal oxygen atoms, which reduces the exposed polar surface area and enhances partitioning into non-polar environments . In closely related 2-(chlorobenzyloxy)benzoic acid series, ortho-chloro substitution has been associated with increased retention in reversed-phase HPLC compared to the para isomer, consistent with higher effective lipophilicity . Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and tissue distribution, making isomer identity a critical variable in ADME profiling.

Lipophilicity (logP) Differentiation
Data to verify
Predicted higher logP for ortho-chloro isomer
Estimated ortho–para ΔlogP ≈ 0.3–0.8 units (ACD/Labs prediction)
Supports permeability and distribution context review
Computational prediction; experimental logP not located in primary literature
Lipophilicity logP ADME prediction

Procurement-Driven Application Scenarios


Isomer-Specific COX-2 Inhibitor Screening

Procure 2-[(2-Chlorobenzyl)oxy]benzoic acid for head-to-head COX-2 inhibition screening against its 3-chloro and 4-chloro positional isomers and the non-chlorinated 2-(benzyloxy)benzoic acid comparator . The ortho-chloro isomer's predicted lower pKa and distinct conformational preference may confer differential binding mode or inhibitory potency compared to the meta and para isomers [1]. Use in vitro fluorescence-based COX-2 microplate reader assays and in vivo rat paw edema models (25–30 mg/kg oral dosing) to quantify isomer-specific anti-inflammatory efficacy.

Metabolic Stability Comparison in Liver Microsomes

Utilize the ortho-chloro isomer as a test article in comparative metabolic stability studies against the para- and meta-chloro isomers in human or rat liver microsome incubations . The steric shielding of the benzylic ether by the ortho-chloro predicts slower NADPH-dependent oxidative O-dealkylation; quantify the intrinsic clearance (Clint) for each isomer by LC-MS/MS monitoring of parent disappearance and salicylic acid metabolite formation [1]. This data directly informs the selection of the isomer with optimal metabolic stability for in vivo proof-of-concept studies.

Conformational Analysis by NMR and X-ray Crystallography

Use 2-[(2-Chlorobenzyl)oxy]benzoic acid as a conformational probe in fragment-based drug discovery . The ortho-chloro restricts benzyl ether rotation, generating a more defined conformational ensemble suitable for determining the bioactive conformation by NOESY NMR or protein–ligand co-crystallography. Compare with the para isomer to quantify the entropic contribution of conformational restriction to the binding free energy (ΔG) for a target of interest.

LogP-Dependent Cellular Permeability Profiling

Execute parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies for 2-[(2-Chlorobenzyl)oxy]benzoic acid and its para and meta isomers . The ortho-chloro isomer is predicted to exhibit higher apparent permeability (Papp) due to its elevated effective lipophilicity. Quantify the Papp values to determine whether the isomer-specific logP difference translates into a biologically meaningful difference in membrane flux, a critical parameter for selecting the appropriate isomer for cell-based target engagement assays [1].

Application
Selection Property
Validation Focus
Isomer-specific COX inhibition screening
Ionization state and conformational preference
In vitro enzyme assay endpoint context
Metabolic stability comparison in microsomes
Steric shielding of benzylic ether
Intrinsic clearance and metabolite formation review
Conformational analysis by NMR or crystallography
Defined conformational ensemble
Binding free energy (ΔG) contribution context
LogP-dependent permeability profiling
Elevated effective lipophilicity
Apparent permeability (Papp) assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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